Methyl 3,4-dihydro-2H-pyran-6-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately . It features a pyran ring structure, which is a six-membered ring containing one oxygen atom. This compound is characterized by the presence of a carboxylate group and a methyl ester, contributing to its reactivity and potential applications in various fields.
These reactions make it versatile for synthetic organic chemistry.
Research indicates that methyl 3,4-dihydro-2H-pyran-6-carboxylate exhibits biological activities, particularly in:
Further studies are required to fully elucidate its mechanisms of action and therapeutic potential.
Several methods can be employed to synthesize methyl 3,4-dihydro-2H-pyran-6-carboxylate:
These methods provide flexibility in synthesizing this compound for research and industrial purposes.
Methyl 3,4-dihydro-2H-pyran-6-carboxylate finds applications in:
Its diverse applications highlight its importance in both industrial and research contexts.
Interaction studies of methyl 3,4-dihydro-2H-pyran-6-carboxylate have focused on:
These studies are crucial for assessing safety and efficacy in potential therapeutic applications.
Methyl 3,4-dihydro-2H-pyran-6-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3,4-dihydro-2H-pyran-5-carboxylate | Contains an additional methyl group at position 5 | |
Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate | Methyl group at position 6 affects reactivity | |
Methyl 3,6-dihydro-2H-pyran-4-carboxylate | Different positioning of functional groups |
Methyl 3,4-dihydro-2H-pyran-6-carboxylate is unique for its specific placement of functional groups that influence its chemical reactivity and biological activity compared to these similar compounds.